molecular formula C18H18N6O2 B2623403 N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide CAS No. 876574-96-8

N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Cat. No.: B2623403
CAS No.: 876574-96-8
M. Wt: 350.382
InChI Key: DMKKHLZOWKUTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the acetamidophenyl moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the nitro group (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving tetrazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide would depend on its specific biological target. Generally, tetrazole derivatives are known to interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-[5-(2-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
  • N-(4-acetamidophenyl)-2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Uniqueness

The uniqueness of N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-12-5-3-4-6-16(12)18-21-23-24(22-18)11-17(26)20-15-9-7-14(8-10-15)19-13(2)25/h3-10H,11H2,1-2H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKKHLZOWKUTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.